molecular formula C23H25N3O2 B5360725 2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid

2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid

Cat. No. B5360725
M. Wt: 375.5 g/mol
InChI Key: WGRJVOYSLAOTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzene ring, an imidazole ring, and a piperidine ring. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is not fully understood. However, it has been shown to have activity against certain types of cancer cells through the inhibition of certain enzymes involved in cell growth and proliferation. Additionally, it has been shown to have activity against certain types of bacteria and viruses through the inhibition of certain enzymes involved in their replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, as well as anti-inflammatory activity. Additionally, it has been shown to have activity against certain types of cancer cells, bacteria, and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid in lab experiments include its potential therapeutic applications and its various biochemical and physiological effects. However, limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic applications.

Future Directions

For 2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid include further studies to understand its mechanism of action, as well as studies to optimize its synthesis method for higher yield and purity. Additionally, further studies are needed to fully understand its potential therapeutic applications and to explore its potential use as a neuroprotective agent.

Synthesis Methods

The synthesis of 2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid has been achieved through various methods. One method involves the reaction of 1-(1-methyl-4-phenylpiperidin-4-yl)methanamine with 2-bromo-benzoic acid in the presence of a base. Another method involves the reaction of 1-(1-methyl-4-phenylpiperidin-4-yl)methanamine with 2-chloro-5-nitrobenzoic acid in the presence of a base. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid has been studied for its potential therapeutic applications. It has been shown to have activity against certain types of cancer cells, as well as activity against certain types of bacteria and viruses. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been shown to have activity against oxidative stress and inflammation.

properties

IUPAC Name

2-[1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25-14-11-23(12-15-25,18-7-3-2-4-8-18)17-26-16-13-24-21(26)19-9-5-6-10-20(19)22(27)28/h2-10,13,16H,11-12,14-15,17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRJVOYSLAOTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN2C=CN=C2C3=CC=CC=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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